molecular formula C12H14N2O2S B1351558 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid CAS No. 696601-79-3

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

Cat. No.: B1351558
CAS No.: 696601-79-3
M. Wt: 250.32 g/mol
InChI Key: VEERFSCCRPWLDF-UHFFFAOYSA-N
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Description

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties. The presence of the benzimidazole ring in the structure of this compound contributes to its potential biological activities and makes it a compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. This step often requires acidic or basic conditions to facilitate the ring closure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol or disulfide compound under suitable conditions.

    Attachment of the Butyric Acid Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring or the sulfanyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as halides, amines, and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential antimicrobial, anticancer, and antiviral activities. Researchers investigate its effects on various biological targets and pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in cancer treatment.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The sulfanyl group may also contribute to the compound’s biological activity by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid can be compared with other benzimidazole derivatives, such as:

    2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid: Similar in structure but with a propionic acid moiety instead of butyric acid.

    5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Contains a furan ring and an aldehyde group, leading to different chemical and biological properties.

    6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine: A hybrid molecule with a thieno[2,3-d]pyrimidine ring, showing distinct antimicrobial activity.

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole ring with a sulfanyl group and a butyric acid moiety, leading to its unique chemical and biological properties.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-10(11(15)16)17-12-13-8-5-4-7(2)6-9(8)14-12/h4-6,10H,3H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEERFSCCRPWLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220450
Record name 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696601-79-3
Record name 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696601-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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